molecular formula C21H14N4O2 B3314154 6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 950276-49-0

6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B3314154
CAS No.: 950276-49-0
M. Wt: 354.4 g/mol
InChI Key: TXJBXORHLIFFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one is a useful research compound. Its molecular formula is C21H14N4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action on post-synaptic membranes.

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway. This pathway is involved in numerous physiological processes, including muscle contraction, heart rate regulation, learning, and memory. The accumulation of acetylcholine enhances the transmission of signals in this pathway .

Result of Action

The molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels . On a cellular level, this can enhance cholinergic transmission, affecting various physiological processes. The compound has shown significant acetylcholinesterase inhibitory activity, suggesting potential therapeutic applications .

Properties

IUPAC Name

6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrido[2,1-b]quinazolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2/c1-13-8-10-14(11-9-13)18-23-20(27-24-18)16-6-4-12-25-19(16)22-17-7-3-2-5-15(17)21(25)26/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJBXORHLIFFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 2
Reactant of Route 2
6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 3
Reactant of Route 3
6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 4
6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 5
6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 6
6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.